molecular formula C10H12N2O4 B2588572 Ethyl 4-(1-methylpyrazol-3-yl)-2,4-dioxobutanoate CAS No. 1694370-41-6

Ethyl 4-(1-methylpyrazol-3-yl)-2,4-dioxobutanoate

Cat. No.: B2588572
CAS No.: 1694370-41-6
M. Wt: 224.216
InChI Key: PQGLVWOLESUGHF-UHFFFAOYSA-N
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Description

Ethyl 4-(1-methylpyrazol-3-yl)-2,4-dioxobutanoate is a useful research compound. Its molecular formula is C10H12N2O4 and its molecular weight is 224.216. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Cyclobutene Derivatives

Ethyl 4-aryl-2,4-dioxobutanoates have been used in stereoselective intramolecular Wittig reactions with vinyltriphenylphosphonium salt to yield cyclobutene derivatives. These derivatives can undergo electrocyclic ring-opening reactions to produce highly electron-deficient 1,3-dienes, showcasing their potential in creating complex organic structures (Yavari & Samzadeh‐Kermani, 1998).

Generation of Trifluoromethyl Heterocycles

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a versatile intermediate for synthesizing a wide array of trifluoromethyl heterocycles, leveraging rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions. This demonstrates the compound's utility in creating diverse molecular structures, potentially useful for various pharmaceutical applications (Honey, Pasceri, Lewis, & Moody, 2012).

Fermenting Baker's Yeast Mediated Reductions

The compound has been involved in studies related to the stereochemical control of fermenting baker's yeast mediated reductions, highlighting its role in biocatalysis and the production of stereospecifically reduced compounds. This research contributes to understanding how biological systems can be harnessed for chemical synthesis (Manzocchi, Casati, Fiecchi, & Santaniello, 1987).

Antimicrobial and Antioxidant Activity

Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate and related compounds have been synthesized and evaluated for their antimicrobial and antioxidant activities. Such studies are crucial for the development of new therapeutic agents with potential applications in treating infections and diseases associated with oxidative stress (Kariyappa, Shivalingegowda, Achutha, & Krishnappagowda, 2016).

Properties

IUPAC Name

ethyl 4-(1-methylpyrazol-3-yl)-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-3-16-10(15)9(14)6-8(13)7-4-5-12(2)11-7/h4-5H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGLVWOLESUGHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=NN(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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